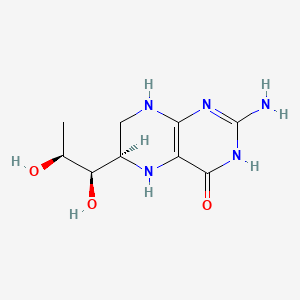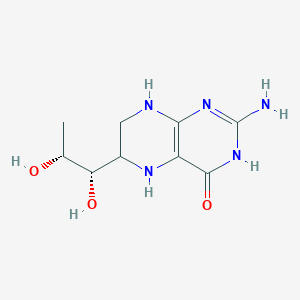
TMPyP4 tosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is commonly used as a photosensitizer and a modulator of nucleic acid secondary structure stability . This compound has garnered significant attention in scientific research due to its diverse applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TMPyP4 tosylate typically involves the reaction of pyridine with formaldehyde and pyrrole under acidic conditions to form the porphyrin core. This core is then methylated to introduce the N-methyl groups. The final step involves the tosylation of the compound to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
TMPyP4 tosylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: The compound can be reduced to form reduced porphyrin derivatives.
Substitution: This compound can undergo substitution reactions where the tosylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various porphyrin derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
TMPyP4 tosylate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of TMPyP4 tosylate involves its ability to stabilize nucleic acid secondary structures, such as G-quadruplexes. This stabilization can inhibit the activity of enzymes like telomerase, which is crucial for the proliferation of cancer cells . Additionally, this compound can inhibit acetylcholinesterase activity, which has implications in neurological research . The compound’s interaction with DNA and RNA can modulate gene expression and influence various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TMPyP4 chloride: Similar to TMPyP4 tosylate but with chloride as the counter ion.
TMPyP3: A porphyrin compound with three N-methyl groups.
Uniqueness
This compound is unique due to its high specificity for G-quadruplex structures and its ability to stabilize nucleic acid secondary structures more effectively than its analogs. This makes it particularly valuable in research focused on DNA and RNA interactions, as well as in the development of therapeutic agents targeting nucleic acid structures .
Eigenschaften
Molekularformel |
C51H45N8O3S+3 |
|---|---|
Molekulargewicht |
850.0 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37N8.C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);2-5H,1H3,(H,8,9,10)/q+3; |
InChI-Schlüssel |
LZWDWCBCNUIVSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(1S,8R,13S)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752300.png)


![[(1S,2R,3R,4S,5R,6S,8R,9R,13S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752315.png)
![(2S)-2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B10752318.png)



![methyl N-[2-[(R)-(3-chlorophenyl)-[1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B10752329.png)

